molecular formula C9H8ClN3S B8381032 2-chloro-4-(1-methyl-1H-imidazol-2-ylthio)pyridine CAS No. 945988-49-8

2-chloro-4-(1-methyl-1H-imidazol-2-ylthio)pyridine

Cat. No. B8381032
M. Wt: 225.70 g/mol
InChI Key: PAWFRALNPUUDGC-UHFFFAOYSA-N
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Patent
US08022222B2

Procedure details

Using the method of Example 3, Step A, 1-methyl-1H-imidazole-2-thiol (720 mg, 6.31 mmol), 60% sodium hydride in mineral oil (252 mg, 6.31 mmol), and 2-chloro-4-nitropyridine (1.00 g, 6.31 mmol) were reacted to provide 2-chloro-4-(1-methyl-1H-imidazol-2-ylthio)pyridine (1.05 g, 74% yield) as an oil. 1H NMR (CDCl3) δ 8.17 (d, 1H), 7.30 (d, 1H), 7.20 (d, 1H), 6.88 (s, 1H), 6.80 (d, 1H), 3.70 (s, 3H).
Quantity
720 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
252 mg
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][N:4]=[C:3]1[SH:7].[H-].[Na+].[Cl:10][C:11]1[CH:16]=[C:15]([N+]([O-])=O)[CH:14]=[CH:13][N:12]=1>>[Cl:10][C:11]1[CH:16]=[C:15]([S:7][C:3]2[N:2]([CH3:1])[CH:6]=[CH:5][N:4]=2)[CH:14]=[CH:13][N:12]=1 |f:1.2|

Inputs

Step One
Name
Quantity
720 mg
Type
reactant
Smiles
CN1C(=NC=C1)S
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
oil
Quantity
252 mg
Type
reactant
Smiles
Step Four
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC(=C1)SC=1N(C=CN1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.05 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.